N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is an ethanediamide derivative featuring a 2-methylphenyl group and a tetrahydrofuran (oxolan-2-yl)methyl substituent. The ethanediamide core (oxalamide) is a versatile scaffold known for applications in pharmaceuticals, agrochemicals, and materials science, with substituents critically influencing reactivity, stability, and function .
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXDMOLBWMSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Oxolan-2-ylmethylamine
The oxolan-2-ylmethylamine moiety is synthesized via a three-step sequence adapted from EP4194446A1:
- Epoxide Formation : Propylene oxide is treated with [2-(1-ethoxyethoxy)methyl] Grignard reagent to form a protected epoxide.
- Ring-Opening Amination : The epoxide undergoes nucleophilic attack by ammonia under basic conditions, yielding a secondary amine.
- Deprotection : Acidic hydrolysis removes the ethoxyethyl protecting group, generating oxolan-2-ylmethylamine.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Mg, THF | 0°C → reflux | 78% |
| 2 | NH3, K2CO3 | 40°C | 65% |
| 3 | HCl, H2O | 25°C | 89% |
This method avoids racemization and ensures high regioselectivity.
Synthesis of 2-Methylaniline
2-Methylaniline is commercially available but can be prepared via:
- Hoffman Degradation : From 2-methylbenzamide using NaOCl/NaOH (Yield: 92%).
- Catalytic Reduction : Hydrogenation of 2-nitrotoluene over Pd/C (Yield: 95%).
Ethanediamide Coupling Strategies
Stepwise Amidation Using Oxalyl Chloride
A sequential approach prevents symmetric byproduct formation:
- Monoamide Formation : React oxalyl chloride with 2-methylaniline (1:1 molar ratio) in dry THF at −20°C to form N-(2-methylphenyl)oxalamoyl chloride .
- Second Amidation : Add oxolan-2-ylmethylamine (1.1 equiv) and DMAP (10 mol%) at 0°C, warming to 25°C over 4 hours.
Optimized Conditions :
One-Pot Tandem Reaction
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:
- Microreactor Setup : Two feed streams:
- Stream A: Oxalyl chloride (0.5 M in CH2Cl2)
- Stream B: Equimolar 2-methylaniline and oxolan-2-ylmethylamine (0.5 M each in CH2Cl2)
- Mixing : Combined at 10 mL/min flow rate, residence time 15 minutes.
- Quenching : Aqueous NaHCO3 wash, followed by crystallization from methanol.
Performance Metrics :
Protecting Group Strategies
To prevent undesired side reactions during amidation:
- Oxolan Hydroxyl Protection : The tetrahydrofuran hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether before amine introduction. Deprotection using TBAF restores the hydroxyl post-synthesis.
- Amine Masking : Oxolan-2-ylmethylamine is transiently protected as a phthalimide, removed via hydrazine post-coupling.
Crystallization and Purification
Industrial protocols from EP0462247B1 are adapted for final purification:
- Crystallization Vessels : Two-stage cooling (45°C → 15°C) in methanol/water (9:1).
- Mother Liquor Recycling : 50% of filtrate is evaporated to recover methanol; residue is combined with fresh solvent.
Key Parameters :
Analytical Characterization
- NMR Spectroscopy :
- HPLC-MS :
- Retention Time: 8.2 min (C18 column, MeCN/H2O 70:30)
- [M+H]+: m/z 307.2.
Challenges and Mitigation
- Regioselectivity : Using oxalyl chloride in excess favors monoamide formation; kinetic control at low temperatures minimizes bis-amide byproducts.
- Oxolan Ring Stability : Avoid strong acids/bases post-deprotection to prevent ring-opening.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine or other reduced forms.
Substitution: The aromatic ring and the oxamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring and oxolan-2-ylmethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound:
- Core : Ethanediamide (-N-C(=O)-C(=O)-N-).
- Substituents :
- Aromatic : 2-Methylphenyl (electron-donating methyl group at ortho position).
- Heterocyclic : Oxolan-2-ylmethyl (tetrahydrofuran-derived, polar oxygen-containing group).
Analogous Compounds:
Key Observations :
- Heterocyclic Groups: The oxolan-2-ylmethyl group introduces chirality and moderate polarity, contrasting with Tinuvin 312’s ethoxy group (non-chiral) or alachlor’s methoxymethyl (flexible chain) .
Physicochemical Properties
*RT: Room temperature.
Thermal and Chemical Stability :
Comparison with Analogous Routes :
- describes lithiation at α-CH₂ in 2-(2-methylphenyl)ethyl derivatives, suggesting the target’s methylphenyl group could direct regioselectivity in further functionalization .
- Tinuvin 312’s synthesis involves simpler ethoxy/ethyl substituents, enabling higher yields (73–95%) compared to heterocyclic analogs .
Q & A
What are the recommended synthetic routes for N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Intermediate Preparation: React 2-methylaniline with oxalyl chloride to form the oxalamide core.
Coupling Reaction: Introduce the oxolan-2-ylmethyl group via nucleophilic substitution or amide coupling under inert conditions (e.g., nitrogen atmosphere).
Purification: Use column chromatography or recrystallization to isolate the product.
Key reaction parameters include temperature control (0–5°C during acyl chloride formation) and solvent selection (dichloromethane or tetrahydrofuran for coupling steps) .
How can contradictions in reported biological activity data for this compound be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in biological data may arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Structural Analogues: Compare activity with derivatives like N'-(3-chloro-2-methylphenyl) analogues to identify substituent-specific effects .
- Dosage Optimization: Conduct dose-response curves (e.g., 10–100 µM) to validate efficacy thresholds. Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm proton environments (e.g., aromatic δ 6.8–7.2 ppm) and carbonyl groups (δ 165–170 ppm).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z 331.2).
- IR Spectroscopy: Identify amide C=O stretches (~1679 cm⁻¹) and oxolane C-O-C vibrations (~1100 cm⁻¹) .
What challenges arise in optimizing reaction yields during synthesis?
Level: Advanced
Methodological Answer:
Common challenges include:
- Byproduct Formation: Use scavengers (e.g., molecular sieves) to minimize oxolan-2-ylmethyl group hydrolysis.
- Catalyst Selection: Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
How can computational methods predict the reactivity of this compound?
Level: Basic
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Molecular Docking: Simulate binding to targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the oxolane oxygen and π-π stacking with the 2-methylphenyl group .
What strategies improve solubility for in vitro biological assays?
Level: Advanced
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts via HCl gas treatment.
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment: Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to mimic physiological conditions .
How does the oxolane ring influence structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Conformational Rigidity: Compare with open-chain analogues to assess oxolane’s role in restricting rotational freedom.
- Hydrogen Bonding: Replace oxolane with tetrahydrofuran (THF) derivatives and measure changes in target affinity (e.g., IC50 shifts). SAR studies on similar compounds show oxolane improves metabolic stability by ~30% .
What chromatographic methods are optimal for purity analysis?
Level: Basic
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min.
- GC-MS: For volatile impurities, employ a DB-5 column with He carrier gas.
Validate purity (>95%) via integration of chromatographic peaks .
How to address conflicting crystallographic data for this compound?
Level: Advanced
Methodological Answer:
- Space Group Validation: Reanalyze diffraction data (e.g., SHELXL refinement) to confirm unit cell parameters.
- Twinned Crystals: Test for merohedral twinning using PLATON; apply TWINABS for data correction.
- Temperature Factors: Check for disorder in the oxolane ring (B-factors > 5 Ų may indicate flexibility) .
What in vitro/in vivo models are suitable for toxicity profiling?
Level: Advanced
Methodological Answer:
- In Vitro: HepG2 cells for hepatotoxicity (LD50 via MTT assay) and hERG inhibition assays (patch-clamp).
- In Vivo: Acute toxicity in mice (50–200 mg/kg doses) with histopathology of liver/kidney. Compare with structurally related compounds (e.g., N'-(3-chloro-2-methylphenyl) derivatives) to identify toxicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
